molecular formula C16H13N3O3S3 B2910304 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097893-59-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2910304
CAS RN: 2097893-59-7
M. Wt: 391.48
InChI Key: LLSWTTPXNMHDFH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as FTS, is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS is a synthetic compound that was first synthesized in 1992 by a group of researchers led by Dr. J. Michael McIntosh at the University of Utah. Since then, FTS has been the subject of numerous scientific studies, and its potential applications continue to be explored.

Mechanism Of Action

The mechanism of action of FTS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FTS has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes. FTS has also been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FTS has been shown to have various biochemical and physiological effects. Some of the key effects of FTS include:
1. Anti-cancer properties: FTS has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotective properties: FTS has been shown to protect neurons from damage and death.
3. Immunomodulatory properties: FTS has been shown to modulate the immune system and reduce inflammation.

Advantages And Limitations For Lab Experiments

FTS has several advantages and limitations for lab experiments. Some of the key advantages of FTS include:
1. High potency: FTS is a highly potent compound and can be used at low concentrations.
2. Selective inhibition: FTS selectively inhibits various enzymes and signaling pathways, making it a useful tool for studying specific cellular processes.
3. Low toxicity: FTS has low toxicity and can be used in cell culture and animal studies without causing significant harm.
Some of the limitations of FTS include:
1. Limited solubility: FTS has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of specificity: FTS can inhibit multiple enzymes and signaling pathways, which can make it difficult to determine its specific effects.
3. Limited in vivo studies: Although FTS has been extensively studied in vitro, there are limited in vivo studies that have been conducted.

Future Directions

There are several future directions for research on FTS. Some of the key areas of research include:
1. Clinical trials: FTS has shown promising results in preclinical studies, and further clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: FTS has been shown to have synergistic effects when used in combination with other drugs, and further studies are needed to explore its potential in combination therapy.
3. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of FTS and its specific effects on various cellular processes.
4. Formulation development: Further research is needed to develop new formulations of FTS that can improve its solubility and bioavailability.
Conclusion:
FTS is a sulfonamide-based compound that has been extensively studied for its potential applications in various scientific fields. FTS has been shown to have anti-cancer, neuroprotective, and immunomodulatory properties, and its potential applications continue to be explored. Although FTS has several advantages for lab experiments, there are also limitations that need to be considered. Future research on FTS should focus on clinical trials, combination therapy, mechanistic studies, and formulation development.

Synthesis Methods

FTS is synthesized by a multistep process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminothiophenol with furfural in the presence of a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to produce 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine. The final step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride to produce FTS.

Scientific Research Applications

FTS has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research where FTS has been studied include:
1. Cancer research: FTS has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: FTS has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Immunomodulation: FTS has been shown to have immunomodulatory properties and has been studied for its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSWTTPXNMHDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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